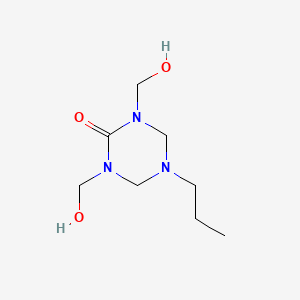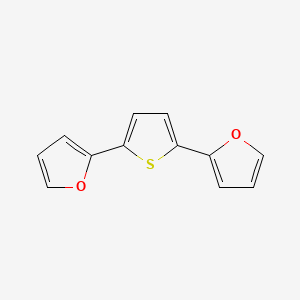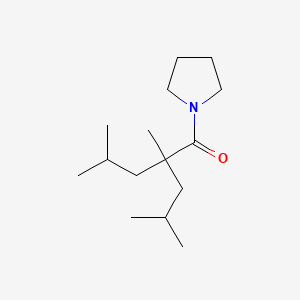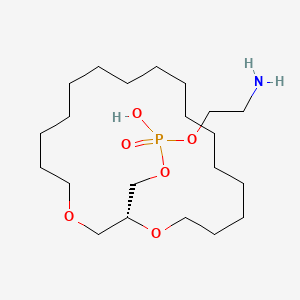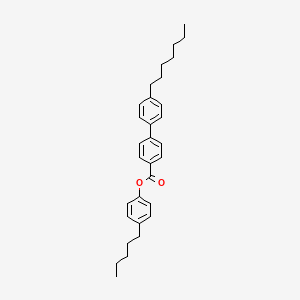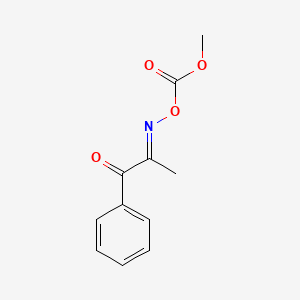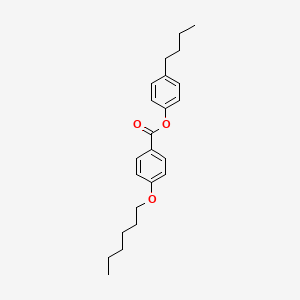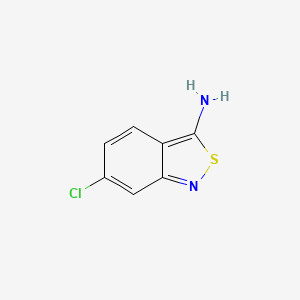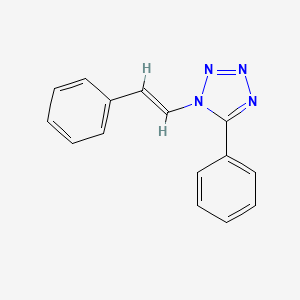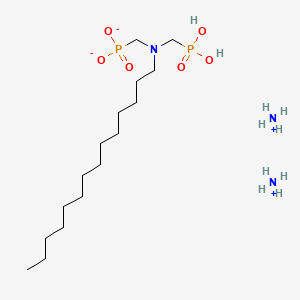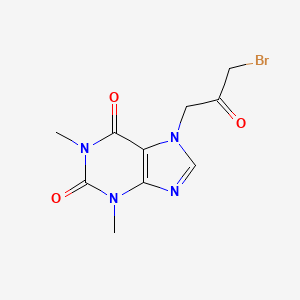
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione typically involves the reaction of 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione with 3-bromo-2-oxopropanal under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products include oxo derivatives of the original compound.
Reduction Reactions: Reduced products include hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-oxopropanal: A related compound with similar reactivity but different biological activity.
3-Bromo-2-oxopropanoic acid: Another similar compound with distinct chemical properties and applications.
1-(3-Bromo-2-oxopropyl)-2-methyl-4,5-dinitroimidazole: A compound with antifungal activity.
Uniqueness
7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Eigenschaften
CAS-Nummer |
71412-20-9 |
|---|---|
Molekularformel |
C10H11BrN4O3 |
Molekulargewicht |
315.12 g/mol |
IUPAC-Name |
7-(3-bromo-2-oxopropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O3/c1-13-8-7(9(17)14(2)10(13)18)15(5-12-8)4-6(16)3-11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
CKGMJGVOFVQVCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




